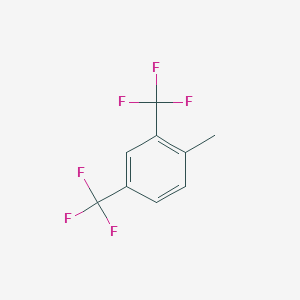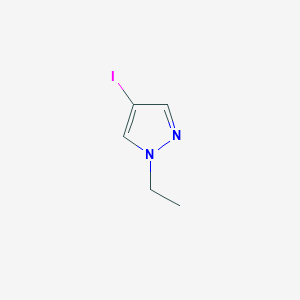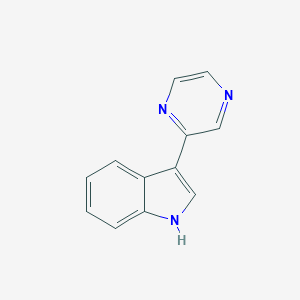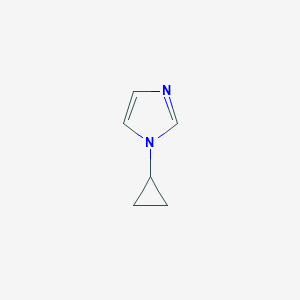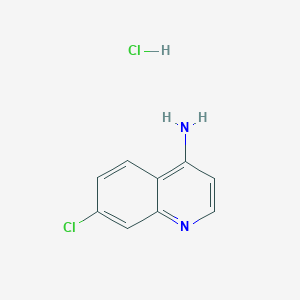
7-Chloroquinolin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloroquinolin-4-amine hydrochloride is an important chemical compound widely used in scientific research. It is a chloroquine derivative that has been found to exhibit a range of biological activities, including antimalarial, antitumor, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
7-Chloroquinolin-4-amine hydrochloride has been extensively studied for its various biological activities. It has been found to exhibit potent antimalarial activity by inhibiting the heme detoxification pathway of the malaria parasite. It also has antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. These properties make it a promising candidate for the development of new drugs for malaria, cancer, and inflammatory diseases.
Wirkmechanismus
The mechanism of action of 7-Chloroquinolin-4-amine hydrochloride is complex and involves multiple pathways. In malaria parasites, it inhibits the detoxification of heme, leading to the accumulation of toxic heme and subsequent death of the parasite. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also inhibits the NF-κB pathway, leading to the suppression of inflammatory cytokines.
Biochemische Und Physiologische Effekte
7-Chloroquinolin-4-amine hydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. It also has antimalarial effects by inhibiting the heme detoxification pathway of the malaria parasite. Additionally, it has been found to inhibit the activity of certain enzymes, such as cathepsin B and lysosomal acid lipase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Chloroquinolin-4-amine hydrochloride in lab experiments is its potency and specificity. It has been found to exhibit potent biological activities, making it a useful tool for studying various biological processes. Additionally, its chemical structure allows for easy modification, leading to the development of new derivatives with improved properties. However, one limitation of using 7-Chloroquinolin-4-amine hydrochloride is its potential toxicity. It has been found to have toxic effects on certain cell types and can cause adverse effects in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 7-Chloroquinolin-4-amine hydrochloride. One area of interest is the development of new derivatives with improved properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanisms of action of 7-Chloroquinolin-4-amine hydrochloride and its derivatives. This will lead to a better understanding of their biological activities and potential therapeutic applications. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 7-Chloroquinolin-4-amine hydrochloride and its derivatives in animal models.
Synthesemethoden
The synthesis of 7-Chloroquinolin-4-amine hydrochloride involves the reaction of 7-chloroquinoline with ammonia and hydrogen gas in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized and improved over the years, leading to high yields and purity of the final product.
Eigenschaften
CAS-Nummer |
114306-27-3 |
|---|---|
Produktname |
7-Chloroquinolin-4-amine hydrochloride |
Molekularformel |
C9H8Cl2N2 |
Molekulargewicht |
215.08 g/mol |
IUPAC-Name |
7-chloroquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H,(H2,11,12);1H |
InChI-Schlüssel |
ZETPWLYXMPZNLA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N.Cl |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



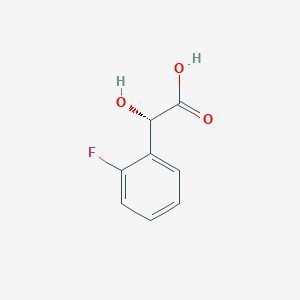
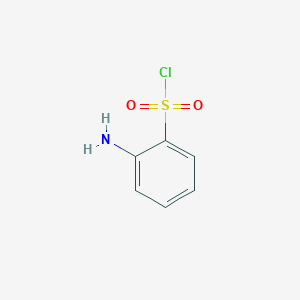
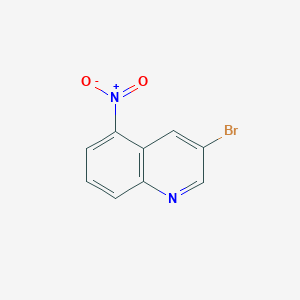

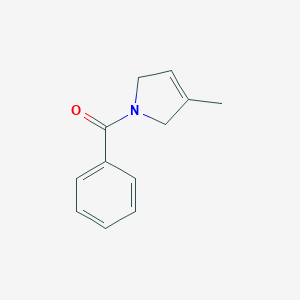
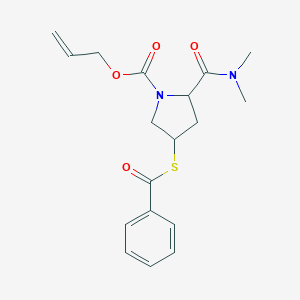
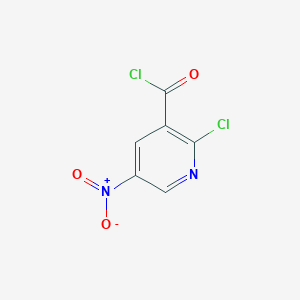
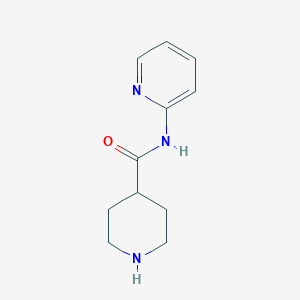
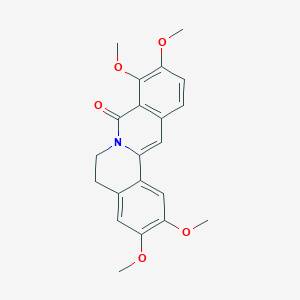
![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)
